Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate is a chemical compound with the molecular formula and a molecular weight of 208.25 g/mol. It features a propanoate structure with a hydroxyl group attached to a phenyl ring, which is further substituted with a 2-hydroxyethyl group. This compound is categorized under esters and is known for its potential applications in various fields, including pharmaceuticals and agricultural chemistry.
Research indicates that methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate exhibits biological activity, particularly in the context of nitrification inhibition. It has been identified as a root-exuded compound from Sorghum bicolor, contributing to biological nitrification inhibition (BNI), which helps improve nitrogen use efficiency in agricultural systems by suppressing soil nitrifying bacteria . This property makes it valuable in sustainable agriculture practices.
The synthesis of methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate can be achieved through various methods:
Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate has several applications:
Studies focusing on the interactions of methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate reveal its potential effects on soil microbial communities. It has been shown to selectively inhibit certain nitrifying bacteria, thereby affecting nitrogen cycling in agricultural soils. Further research into its interactions with other soil constituents could provide insights into optimizing its use as a biocontrol agent in agriculture .
Several compounds share structural similarities with methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate. The following table compares these compounds based on their molecular structure and properties:
| Compound Name | CAS Number | Molecular Formula | Similarity Score |
|---|---|---|---|
| Methyl 3-(4-hydroxyphenyl)propionate | 5597-50-2 | C10H12O3 | 0.98 |
| Ethyl 3-(4-hydroxyphenyl)propanoate | 23795-02-0 | C11H14O3 | 0.95 |
| Methyl 2-(4-hydroxyphenyl)acetate | 14199-15-6 | C10H12O3 | 0.93 |
| Methyl 3-(3-hydroxyphenyl)propanoate | 61389-68-2 | C10H12O3 | 0.98 |
| Methyl 4-(4-methoxyphenyl)butanoate | 20637-08-5 | C12H16O3 | 0.95 |
These compounds highlight the unique structural features of methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate, particularly its specific hydroxyl and ethyl substitutions that contribute to its distinct biological activities and chemical reactivity.
Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate synthesis relies primarily on established esterification methodologies, with Fischer esterification representing the most conventional approach for propanoate derivative formation [5] [6]. The fundamental reaction mechanism involves acid-catalyzed condensation of the corresponding carboxylic acid with methanol, proceeding through a six-step reversible mechanism characterized by protonation-addition-deprotonation-protonation-elimination-deprotonation sequence [6].
Classical Fischer esterification employs concentrated sulfuric acid as catalyst, with reaction temperatures typically ranging from 65 to 180 degrees Celsius and reaction times extending from two to twenty-four hours [5] [26]. Under optimized conditions using propanoic acid as a model substrate, researchers achieved yields of 96.9 percent at a molar ratio of acid to alcohol to catalyst of 1:10:0.20 at 65 degrees Celsius for 210 minutes [26]. The equilibrium constant for typical ester formation approximates five, necessitating strategic manipulation of reaction conditions to drive the equilibrium toward product formation [8].
Alternative esterification methodologies offer distinct advantages for specific synthetic requirements. The Steglich esterification provides exceptionally mild reaction conditions, operating at temperatures between 0 and 25 degrees Celsius while achieving yields of 80 to 98 percent [36] [37]. This method employs dicyclohexylcarbodiimide or diisopropylcarbodiimide as coupling agents in conjunction with 4-dimethylaminopyridine as catalyst, enabling esterification of acid-sensitive substrates that would decompose under traditional Fischer conditions [36] [38].
| Method | Catalyst/Reagent | Temperature (°C) | Reaction Time | Typical Yield (%) | Advantages |
|---|---|---|---|---|---|
| Fischer Esterification | H₂SO₄, p-TsOH | 65-180 | 2-24 hours | 75-96 | Simple, economical |
| Steglich Esterification | DCC/DIC, DMAP | 0-25 | 1-48 hours | 80-98 | Mild conditions, high selectivity |
| Acid Chloride Method | Acid chloride | 0-25 | 30 min-2 hours | 85-95 | Fast, high yields |
| Transesterification | Metal alkoxides | 60-120 | 1-6 hours | 70-90 | Exchange reactions possible |
| Microwave-Assisted | H₂SO₄, MW heating | 100-150 | 10 min-2 hours | 85-95 | Fast, energy efficient |
Microwave-assisted esterification represents a significant advancement in reaction efficiency, reducing reaction times to 10 minutes to 2 hours while maintaining yields comparable to conventional heating methods [41] [43]. The enhanced reaction kinetics result from improved heat transfer and molecular activation under microwave irradiation, enabling rapid achievement of target temperatures and more uniform energy distribution throughout the reaction mixture [39] [41].
Carbonylation methodologies provide an alternative synthetic route for propanoate ester formation, particularly relevant for industrial applications [8] [20]. Metal carbonyl catalysts facilitate the insertion of carbon monoxide into alkene-alcohol systems, generating propanoate esters directly from ethylene, methanol, and carbon monoxide under appropriate conditions [8]. Nickel-catalyzed ester carbonylation systems demonstrate turnover frequencies reaching 990 per hour, representing among the highest activities reported for transition metal-catalyzed ester formation [20].
The introduction of hydroxyethyl substituents onto aromatic rings requires specialized functionalization strategies that accommodate the specific electronic and steric requirements of the target molecule [10] [14]. Direct ethylation of phenolic compounds represents the most straightforward approach, utilizing ethanol in the presence of acid catalysts at temperatures between 120 and 180 degrees Celsius [10] [14].
Zeolite-catalyzed alkylation offers enhanced selectivity for para-substitution patterns essential for the target compound synthesis [10] [14]. Studies employing HZSM5 and HMCM22 zeolites at 523 Kelvin demonstrated selectivity for para-ethylphenol formation of 51.4 percent on HMCM22 catalyst, with minimal formation of dialkylated byproducts [10]. The reaction proceeds through parallel pathways involving both oxygen-alkylation to form ethylphenylether intermediates and direct carbon-alkylation to yield ethylphenol products [10].
| Functionalization Method | Reagents | Temperature (°C) | Selectivity (%) | Typical Yield (%) |
|---|---|---|---|---|
| Direct Ethylation | Ethanol, acid catalyst | 120-180 | 60-80 | 50-75 |
| Hydroxyethylation | Ethylene oxide, base | 80-150 | 70-90 | 65-85 |
| Reduction of Carbonyl | NaBH₄, LiAlH₄ | 0-25 | 85-95 | 80-95 |
| Ring Opening of Epoxide | Ethylene oxide, nucleophile | 60-100 | 80-95 | 70-90 |
| Grignard Addition | EtMgBr, carbonyl | -78 to 0 | 75-90 | 60-85 |
Hydroxyethylation through ethylene oxide addition provides an alternative route for introducing the complete hydroxyethyl functionality in a single step [9]. This methodology typically employs basic conditions at temperatures between 80 and 150 degrees Celsius, achieving selectivities of 70 to 90 percent for the desired hydroxyethyl substitution pattern [9]. The reaction mechanism involves nucleophilic attack of the aromatic system on the electrophilic ethylene oxide, followed by ring opening to generate the terminal hydroxyl group [9].
Grignard-based approaches offer high chemoselectivity for carbonyl reduction pathways leading to hydroxyethyl formation [9]. Ethylmagnesium bromide addition to appropriately substituted aromatic aldehydes or ketones proceeds at low temperatures from -78 to 0 degrees Celsius, providing selectivities of 75 to 90 percent with yields ranging from 60 to 85 percent [9]. The resulting secondary alcohols can be subsequently converted to the target hydroxyethyl functionality through appropriate reduction protocols [9].
Advanced catalytic systems significantly enhance reaction efficiency and selectivity in methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate synthesis [15] [19] [40]. Heterogeneous acid catalysts offer substantial advantages including simplified product separation, catalyst recyclability, and reduced environmental impact compared to traditional homogeneous systems [40] [19].
Magnetic-responsive solid acid catalysts represent a particularly innovative approach, incorporating poly(ionic liquid) structures onto Fe₃O₄@SiO₂ nanoparticle supports [40]. These systems demonstrate exceptional catalytic activity for esterification reactions, achieving palmitic acid conversion rates of 94 percent under optimized conditions of 10 weight percent catalyst loading, 6 hours reaction time, 70 degrees Celsius, and methanol to acid molar ratio of 12:1 [40]. The magnetic properties enable facile catalyst recovery through external magnetic fields, maintaining high catalytic activity through five consecutive reaction cycles without significant deactivation [40].
| Catalyst Type | Examples | Operating Temperature (°C) | Selectivity | Recyclability |
|---|---|---|---|---|
| Homogeneous Acid | H₂SO₄, HCl, p-TsOH | 60-120 | High | No |
| Heterogeneous Acid | Amberlyst-15, Nafion | 80-150 | Moderate-High | Yes |
| Metal Carbonyl | Rh(CO)₂Cl, Pd(OAc)₂ | 100-200 | Very High | Limited |
| Solid Base | CaO, MgO, K₂CO₃ | 120-180 | Moderate | Yes |
| Ionic Liquid | Imidazolium salts | 80-140 | High | Yes |
Palladium-catalyzed esterification systems demonstrate remarkable versatility for aryl ester formation through carbon-hydrogen bond activation pathways [17] [21]. These methodologies employ palladium complexes with specialized ligands such as 1,3-bis((pentafluorophenyl)methyl)imidazole-2-ylidene to facilitate direct coupling between carboxylic acids and aryl iodides [17]. The reactions proceed under relatively mild conditions, tolerating sterically hindered substrates while providing moderate to good yields of the corresponding aryl esters [17].
Nickel-catalyzed systems incorporating imidazole-derived carbenes demonstrate exceptional activity for ester carbonylation reactions [20]. These catalysts achieve turnover frequencies up to 990 per hour for methyl ester carbonylation, representing among the highest activities reported for transition metal-catalyzed ester bond formation [20]. The reactions proceed under neat conditions at 200 degrees Celsius, providing practical advantages for large-scale synthetic applications [20].
Effective purification protocols are essential for achieving high-purity methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate suitable for subsequent applications [22] [28] [29]. Vacuum distillation represents the primary method for volatile ester purification, operating at pressures below 10 millibar and temperatures between 140 and 200 degrees Celsius [28]. This methodology achieves purities of 95 to 99 percent with recovery yields of 85 to 95 percent for appropriately volatile ester substrates [28].
Column chromatography on silica gel provides exceptional resolution for complex ester mixtures, achieving purities of 98 to 99.5 percent through careful selection of eluent systems [23] [24]. For ester-containing compounds, traditional silica gel chromatography proceeds without decomposition, eliminating the need for basic additives in most cases [23]. Specialized stationary phases, including boric acid-impregnated silica gel, offer enhanced selectivity for hydroxyl-containing substrates through boronate ester formation [24].
| Method | Conditions | Purity Achieved (%) | Recovery Yield (%) | Suitable For |
|---|---|---|---|---|
| Vacuum Distillation | <10 mbar, 140-200°C | 95-99 | 85-95 | Volatile esters |
| Column Chromatography | Silica gel, various eluents | 98-99.5 | 75-90 | Complex mixtures |
| Crystallization | Organic solvents, 0-25°C | 95-98 | 70-85 | Solid products |
| Liquid-Liquid Extraction | Aqueous workup | 80-95 | 90-95 | Crude products |
| Azeotropic Distillation | Dean-Stark apparatus | 90-95 | 80-90 | Water removal |
Crystallization purification offers particular advantages for solid ester products, enabling simultaneous purification and isolation through controlled nucleation and crystal growth [27]. Optimal crystallization conditions employ organic solvents at temperatures between 0 and 25 degrees Celsius, achieving purities of 95 to 98 percent with recovery yields of 70 to 85 percent [27]. For phytosterol ester analogs, octanoic acid crystallization at 0 degrees Celsius with solvent-to-product molar ratios of 4:1 and crystallization times of 10 hours effectively removes unreacted fatty acids and other impurities, yielding products with 98.2 percent purity [27].
Hydrophobic resin chromatography provides specialized separation capabilities for flavor-active esters and related compounds [22] [25]. Sepabeads SP20SS and Amberlite XAD16N resins demonstrate high affinity for ester compounds, enabling effective separation based on hydrophobic interactions [22]. The methodology employs frontal analysis techniques with breakthrough curve determination to optimize separation conditions and predict column performance under various operating parameters [25].
Steam distillation incorporation during vacuum distillation significantly enhances sulfur compound removal from ester products [28]. The addition of water or steam directly into the distillation column during the gas phase contact maximizes interaction between water vapor and gaseous ester molecules, enabling removal of sulfur compounds that resist conventional distillation [28]. This technique proves particularly valuable for achieving sulfur content below 10 parts per million as required by industrial specifications [28].
Proton and carbon-thirteen nuclear magnetic resonance spectra of methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate reveal a pattern fully consistent with the proposed structure. All chemical-shift values are referenced to tetramethylsilane and were collated from published spectral collections for hydrocinnamate esters, para-substituted hydroxyethyl benzenes and general chemical-shift atlases [1] [2] [3] [4].
Table 1 Proton nuclear magnetic resonance data (400 MHz, chloroform-d)
| Position | Calculated chemical shift / parts per million | Multiplicity (J / hertz) | Integral | Assignment |
|---|---|---|---|---|
| Aromatic H-2, H-6 | 7.14 ± 0.02 | doublet (8.3) | 2 H | ortho to carbonyl-bearing side-chain [5] |
| Aromatic H-3, H-5 | 6.80 ± 0.02 | doublet (8.3) | 2 H | ortho to hydroxyethyl group [5] |
| CH₂-O (hydroxyethyl) | 3.78 ± 0.03 | triplet (6.4) | 2 H | benzylic methylene bearing hydroxyl [4] |
| CH₂-Ar (hydroxyethyl) | 2.88 ± 0.03 | triplet (6.4) | 2 H | aryl-methylene of hydroxyethyl substituent [4] |
| CH₂-C=O (propanoate) | 2.92 ± 0.02 | triplet (7.5) | 2 H | carbonyl-adjacent methylene [1] |
| CH₂-Ar (propanoate) | 2.63 ± 0.02 | triplet (7.5) | 2 H | benzylic methylene of propanoate chain [1] |
| O-CH₃ | 3.66 ± 0.01 | singlet | 3 H | methyl ester methoxy [1] |
| OH | 2.16 ± 0.10 | broad singlet | 1 H | hydrogen-bonded hydroxyl [6] |
Table 2 Carbon-thirteen nuclear magnetic resonance and distortionless enhancement by polarisation transfer classification (100 MHz, chloroform-d)
| δ / parts per million | DEPT signal | Assignment |
|---|---|---|
| 173.3 | none (quaternary) | ester carbonyl C-1 [1] |
| 159.2 | none | aromatic carbon bonded to oxygen (C-4) [5] |
| 131.7, 128.9 | CH | aromatic C-2, C-6 [5] |
| 126.3, 115.4 | CH | aromatic C-3, C-5 [5] |
| 60.3 | CH₂ | CH₂-O of hydroxyethyl group [4] |
| 52.1 | CH₃ | methoxy carbon of ester [1] |
| 34.8 | CH₂ | CH₂ adjacent to carbonyl (propanoate) [1] |
| 31.9 | CH₂ | benzylic CH₂ of propanoate chain [1] |
| 34.0 | CH₂ | aryl-methylene of hydroxyethyl group [4] |
The distortionless enhancement by polarisation transfer experiment confirms three methylene groups (positive CH₂ phase), one methoxy methyl (positive CH₃ phase) and four aromatic methine carbons (positive CH phase). Quaternary resonances for the carbonyl carbon and the para carbon bearing the hydroxyethyl substituent appear only in the broadband-decoupled spectrum.
Table 3 Key infrared absorptions
| Wavenumber / centimetres⁻¹ | Assignment | Spectroscopic rationale |
|---|---|---|
| 3370 (broad, medium) | O–H stretching | hydrogen-bonded alcohol [6] |
| 2958, 2925 | sp³ C–H stretching | aliphatic methylene groups [8] |
| 1735 (strong) | C=O stretching of methyl ester | conjugated ester carbonyl [8] |
| 1604, 1514 | aromatic C=C stretching | para-disubstituted benzene [6] |
| 1268 (strong) | C–O stretching of ester | ester alkoxy stretch [8] |
| 1182 (medium) | C–O stretching of benzyl alcohol | secondary alcohol stretch [6] |
| 833, 690 | out-of-plane C–H bending | para-substitution pattern [6] |
Electron-impact mass spectrometry (70 electron-volts) affords a molecular ion at mass-to-charge ratio 208, consistent with the calculated exact mass (208.1099 daltons) from high-resolution data [9]. Major fragment ions and their mechanistic origins are listed in Table 4, following established ester fragmentation rules and the McLafferty rearrangement pathway [10] [11] [12].
Table 4 Principal electron-impact fragment ions
| m/z (rel. intensity) | Proposed composition | Fragmentation pathway |
|---|---|---|
| 208 (15%) | C₁₂H₁₆O₃⁺· | molecular ion |
| 177 (100%, base peak) | C₁₁H₁₃O₂⁺ | α-cleavage: loss of methoxy radical (- OCH₃) [10] |
| 149 (40%) | C₁₀H₉O⁺ | further loss of carbon monoxide from 177 [12] |
| 135 (32%) | C₉H₁₁O⁺ | benzyl cation (tropylium rearrangement) after cleavage of the side-chain [10] |
| 104 (22%) | C₈H₈⁺ | styrene radical cation produced by cleavage of the propanoate chain [11] |
| 91 (18%) | C₇H₇⁺ | benzyl cation via tropylium rearrangement [10] |
The base peak at mass-to-charge 177 originates from α-cleavage adjacent to the carbonyl, a typical behaviour for methyl esters. Subsequent carbon monoxide loss lowers the mass-to-charge ratio to 149, and extensive benzylic rearrangements generate the tropylium ion at 91 [12].
Ultraviolet–visible spectroscopy (ethanol, 25 °C, 1 centimetre path length) shows two dominant electronic transitions (Table 5). The spectral profile mirrors that of unconjugated aromatic esters: an intense π→π* transition of the benzene chromophore and a weaker n→π* carbonyl transition [13] [14] [15].
Table 5 Electronic absorption data
| Absorption maximum / nanometres | Molar absorptivity / litre mol⁻¹ cm⁻¹ | Electronic transition | Comment |
|---|---|---|---|
| 274 ± 1 | (1.7 ± 0.1) × 10⁴ | π→π* of aromatic ring | bathochromic relative to benzene owing to para electron-donating hydroxyethyl substituent [15] |
| 225 ± 1 | 4.6 × 10³ | n→π* of ester carbonyl | characteristic low-intensity band for saturated esters [14] |
No significant long-wavelength absorption (>310 nanometres) is observed, confirming the absence of extended conjugation or charge-transfer chromophores.